(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester
CAS No.: 188635-30-5
Cat. No.: VC0121607
Molecular Formula: C₁₃H₂₄O₅
Molecular Weight: 260.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 188635-30-5 |
|---|---|
| Molecular Formula | C₁₃H₂₄O₅ |
| Molecular Weight | 260.33 |
| IUPAC Name | ethyl (3R)-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate |
| Standard InChI | InChI=1S/C12H26O4Si/c1-7-15-11(14)8-10(13)9-16-17(5,6)12(2,3)4/h10,13H,7-9H2,1-6H3/t10-/m1/s1 |
| SMILES | CCOC(=O)CC(CO[Si](C)(C)C(C)(C)C)O |
Introduction
(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester is a complex organic compound used in various chemical syntheses. It is characterized by its specific stereochemistry and functional groups, which make it a valuable intermediate in organic chemistry.
Synthesis and Preparation
This compound is synthesized from (R)-ethyl 3,4-dihydroxybutanoate and tert-Butyldimethylsilyl chloride. The reaction involves the protection of the hydroxyl group at the 4-position with a tert-butyldimethylsilyl (TBDMS) group, which is a common protecting group in organic synthesis due to its stability and ease of removal under mild conditions .
Synthesis Steps:
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Starting Material: (R)-Ethyl 3,4-dihydroxybutanoate
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Reagent: tert-Butyldimethylsilyl chloride (TBDMSCl)
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Solvent: Typically a polar aprotic solvent like DMF or THF
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Base: A base such as imidazole or triethylamine is used to facilitate the reaction
Uses and Applications
(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester is primarily used in the synthetic preparation of complex molecules, including pharmaceuticals and natural products. Its utility lies in the ability to introduce a protected hydroxyl group, which can be later deprotected to reveal the free hydroxyl, allowing for further functionalization .
Applications in Synthesis:
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Pharmaceutical Synthesis: Used as an intermediate in the synthesis of drugs that require specific stereochemistry.
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Natural Product Synthesis: Helps in the construction of complex natural products by providing a protected hydroxyl group.
Chemical Stability:
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Stability: Generally stable under normal conditions but sensitive to moisture and strong acids/bases.
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Storage: Should be stored in a dry, cool place, protected from light.
Research Findings and Future Directions
Research on this compound is focused on its applications in organic synthesis, particularly in the development of new methodologies for the synthesis of complex molecules. Future studies may explore its use in asymmetric synthesis and the development of novel protecting groups.
Recent Developments:
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Asymmetric Synthesis: There is ongoing research into using this compound as a chiral building block in asymmetric synthesis.
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Protecting Group Chemistry: Investigations into new protecting groups that offer improved stability or ease of removal are ongoing.
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